Ibr-7
CAS No.:
Cat. No.: VC1561596
Molecular Formula: C24H22BrN7O2
Molecular Weight: 520.391
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22BrN7O2 |
|---|---|
| Molecular Weight | 520.391 |
| IUPAC Name | (R)-1-(3-(4-Amino-3-(5-phenoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-bromoprop-2-en-1-one |
| Standard InChI | InChI=1S/C24H22BrN7O2/c1-15(25)24(33)31-11-5-6-16(13-31)32-23-20(22(26)28-14-29-23)21(30-32)19-10-9-18(12-27-19)34-17-7-3-2-4-8-17/h2-4,7-10,12,14,16H,1,5-6,11,13H2,(H2,26,28,29)/t16-/m1/s1 |
| Standard InChI Key | IJNQTKBEQIQXHA-MRXNPFEDSA-N |
| SMILES | C=C(Br)C(N1C[C@H](N2N=C(C3=NC=C(OC4=CC=CC=C4)C=C3)C5=C(N)N=CN=C52)CCC1)=O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Ibr-7, chemically known as (R)-1-(3-(4-Amino-3-(5-phenoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-bromoprop-2-en-1-one, is a novel compound with the molecular formula C24H22BrN7O2 and a molecular weight of 520.4 g/mol . The compound was developed through molecular substitution methods, specifically using a bioisosterism strategy that involved the replacement of acrylamide and diphenyl ether in the original ibrutinib structure . This structural modification has resulted in significant improvements in the compound's pharmacological properties and anti-cancer activities.
The development of Ibr-7 utilized advanced medicinal chemistry approaches to enhance targeted binding while reducing off-target effects. These structural modifications have resulted in improved pharmacokinetic properties compared to the parent compound, as demonstrated in preclinical evaluations. The hERG safety assay results also suggest that Ibr-7 has a favorable safety profile, making it a promising candidate for further clinical development .
Structural Comparison with Ibrutinib
Ibr-7's enhanced efficacy can be attributed to its structural differences from ibrutinib. While both compounds share a similar scaffold, the strategic modifications in Ibr-7 have led to improved target engagement and broader kinase inhibition profile. These modifications were specifically designed to overcome the limitations of ibrutinib in treating solid tumors, which has been a significant challenge in cancer therapeutics.
Molecular Mechanisms and Targets
Primary Molecular Targets
Ibr-7 exhibits a unique dual inhibitory activity against both epidermal growth factor receptor (EGFR) and the mammalian target of rapamycin complex 1 (mTORC1)/S6 pathway . This dual targeting represents a significant advantage over ibrutinib, which primarily targets Bruton's tyrosine kinase (BTK) in B-cell malignancies. The broader targeting profile of Ibr-7 explains its enhanced efficacy against solid tumors, which typically show limited response to ibrutinib monotherapy.
Research has demonstrated that Ibr-7 dramatically suppresses the mTORC1/S6 signaling pathway, which is only minimally affected by ibrutinib . This inhibition plays a crucial role in the compound's anti-cancer activity, particularly against NSCLC cells. The ability to target the mTORC1/S6 pathway represents a significant advancement, as this pathway is frequently dysregulated in various cancer types and contributes to cancer cell proliferation, survival, and drug resistance.
Secondary Molecular Targets
In addition to its primary targets, Ibr-7 has been shown to affect several other molecular pathways relevant to cancer progression. Studies indicate that Ibr-7 treatment leads to inhibition of TRIM32, which subsequently sensitizes pancreatic cancer cells to gemcitabine via the mTOR/p70S6K pathway . This interaction with multiple signaling pathways contributes to the compound's broad anti-cancer activity and potential for combination therapies.
Anti-Cancer Activity
Effects on Non-Small Cell Lung Cancer
Ibr-7 has demonstrated remarkable anti-cancer activity against NSCLC cells, showing 5- to 50-fold increased cytotoxicity compared to ibrutinib . This enhanced activity is particularly significant because ibrutinib alone shows limited efficacy against solid tumors, including NSCLC. The improved cytotoxicity of Ibr-7 makes it a promising candidate for treating EGFR wild-type NSCLC, which has fewer targeted therapy options compared to EGFR-mutant NSCLC.
In experimental studies, Ibr-7 induced apoptosis in NSCLC cells with both EGFR wild-type and mutated status . This broad spectrum of activity suggests that Ibr-7 could potentially address the limitations of current EGFR-targeted therapies, which are primarily effective against specific EGFR mutations and often lead to resistance development.
Effects on Pancreatic Cancer
Ibr-7 has shown significant anti-proliferative effects on pancreatic cancer cells, including PANC-1 and Capan2 cell lines, in a dose- and time-dependent manner . Additional studies demonstrated that Ibr-7 greatly inhibited the proliferation of other pancreatic cancer cell lines, including BxPC-3, SW1990, and CFPAC . These findings are particularly important given the limited treatment options and poor prognosis associated with pancreatic cancer.
The enhanced efficacy of Ibr-7 against pancreatic cancer compared to ibrutinib represents a significant advancement in potential therapeutic approaches for this challenging malignancy. The ability to target multiple signaling pathways simultaneously may help overcome the intrinsic resistance mechanisms that make pancreatic cancer difficult to treat with conventional therapies.
Radiation Sensitization Properties
Enhancement of Radiation Effects
One of the most promising aspects of Ibr-7 is its ability to function as a radiosensitizer. Research has shown that Ibr-7 at a concentration of 2 μmol/L significantly enhanced the effects of radiation on pancreatic cancer cells, including PANC-1 and Capan2 cell lines . This radiosensitization effect could potentially improve the outcomes of radiotherapy in pancreatic cancer, which is currently limited by radiation resistance.
The combination of Ibr-7 and radiation therapy enhanced G2/M phase cell cycle arrest and increased cell apoptosis in pancreatic cancer cells . This synergistic effect suggests that adding Ibr-7 to standard radiotherapy regimens could improve treatment efficacy without significantly increasing toxicity, addressing a critical unmet need in pancreatic cancer management.
Molecular Basis of Radiosensitization
The radiosensitizing effect of Ibr-7 appears to be mediated primarily through the downregulation of phosphorylated EGFR (p-EGFR) . Studies have demonstrated that the expression of p-EGFR was decreased by Ibr-7 alone or in combination with radiation. Furthermore, overexpression of p-EGFR reversed the cell apoptosis induced by the combination of Ibr-7 and radiation, confirming the central role of EGFR signaling in this process.
Another important molecular marker affected by the combination of Ibr-7 and radiation is γ-H2AX, a marker of DNA double-strand breaks. The expression of γ-H2AX was significantly decreased in the Ibr-7 plus radiation group, suggesting improved DNA damage repair inhibition when both treatments are combined . This molecular mechanism provides additional support for the clinical investigation of Ibr-7 as a radiosensitizer.
Synergistic Effects with Other Anti-Cancer Agents
Combination with ABT-199
Ibr-7 has demonstrated significant synergistic effects when combined with ABT-199 (venetoclax), a selective BCL-2 inhibitor . Studies have shown that Ibr-7 can overcome the elevation of Mcl-1 caused by ABT-199 mono-treatment, addressing a common resistance mechanism to BCL-2 inhibitors. This synergistic interaction results in enhanced anti-cancer activity compared to either agent alone.
The ability of Ibr-7 to complement the mechanism of action of ABT-199 highlights its potential in combination therapy approaches. By simultaneously targeting multiple survival pathways in cancer cells, such combinations could potentially overcome resistance mechanisms and improve treatment outcomes in various cancer types.
Sensitization to Gemcitabine
Research has shown that Ibr-7 can sensitize pancreatic cancer cells to gemcitabine, a standard chemotherapeutic agent used in pancreatic cancer treatment . This sensitization occurs through the inhibition of TRIM32 and subsequent effects on the mTOR/p70S6K pathway. By enhancing the efficacy of standard chemotherapy, Ibr-7 could potentially improve treatment outcomes in pancreatic cancer, which remains one of the most challenging malignancies to treat.
The ability to sensitize cancer cells to conventional chemotherapeutic agents represents a significant advantage, as it could allow for dose reductions while maintaining or improving efficacy, potentially reducing treatment-related toxicities.
Experimental Studies and Methodologies
In Vitro Studies
Comprehensive in vitro studies have been conducted to evaluate the anti-cancer properties of Ibr-7. These include proliferation assays using various cancer cell lines, apoptosis assays using Annexin V-FITC staining and flow cytometry, and stable isotope labeling with amino acids in cell culture (SILAC) assay to determine the inhibitory spectrum on phosphorylated proteins .
Additional experimental methodologies used to study Ibr-7 include co-immunoprecipitation assays to investigate protein-protein interactions, caspase-3 activity assays to measure apoptosis, and immunofluorescence analyses to evaluate DNA damage through markers such as γ-H2AX . These diverse experimental approaches have provided robust evidence for the anti-cancer properties of Ibr-7 and its underlying mechanisms.
In Vivo Studies
In vivo studies have also been conducted to evaluate the efficacy of Ibr-7 in animal models. For example, in xenograft models of NSCLC, Ibr-7 was administered orally twice per day at a dose of 60 mg/kg . Tumor volumes were measured and compared to control groups and groups treated with the parent compound ibrutinib.
These preclinical studies have provided valuable insights into the potential clinical applications of Ibr-7 and have supported its further development as an anti-cancer agent.
Comparison with Ibrutinib
Enhanced Cytotoxicity
One of the most significant advantages of Ibr-7 over ibrutinib is its enhanced cytotoxicity against solid tumors. While ibrutinib primarily shows efficacy against B-cell malignancies, its anti-cancer activity against solid tumors, such as NSCLC, remains low . In contrast, Ibr-7 has demonstrated 5- to 50-fold increased cytotoxicity towards lung and pancreatic cancer cells compared to ibrutinib.
This enhanced cytotoxicity makes Ibr-7 a more promising candidate for treating solid tumors, addressing a significant limitation of the parent compound. The improved efficacy against EGFR wild-type NSCLC cells is particularly noteworthy, as these tumors typically have fewer targeted therapy options.
Differential Molecular Targeting
The enhanced efficacy of Ibr-7 against solid tumors can be attributed to its broader kinase inhibition profile and unique molecular targeting compared to ibrutinib. While ibrutinib primarily targets BTK, Ibr-7 exhibits potent inhibition of both EGFR and the mTORC1/S6 signaling pathway .
This differential molecular targeting allows Ibr-7 to affect multiple cancer-promoting pathways simultaneously, potentially overcoming resistance mechanisms that limit the efficacy of single-target inhibitors. The ability to suppress the mTORC1/S6 pathway, which is only minimally affected by ibrutinib, represents a key advantage of Ibr-7 in treating solid tumors.
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